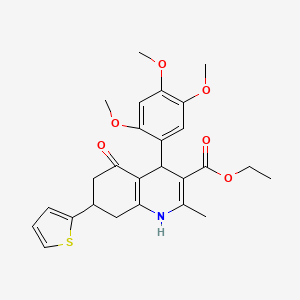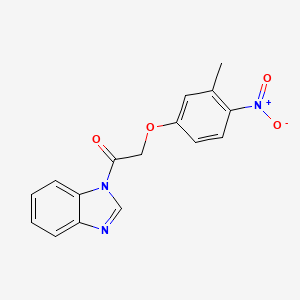![molecular formula C16H12ClFN2O5 B11084174 3-(2-Chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B11084174.png)
3-(2-Chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid typically involves multiple steps, including the introduction of the chloro, nitro, and fluorobenzoyl groups. Common synthetic routes may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Halogenation: Introduction of the chloro group.
Amidation: Formation of the amide bond with the fluorobenzoyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-5-nitrophenyl)-3-[(4-chlorobenzoyl)amino]propanoic acid
- 3-(2-Chloro-5-nitrophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid
Uniqueness
The presence of the fluorobenzoyl group in 3-(2-Chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid may confer unique properties such as increased stability or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H12ClFN2O5 |
|---|---|
Molecular Weight |
366.73 g/mol |
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C16H12ClFN2O5/c17-13-6-5-11(20(24)25)7-12(13)14(8-15(21)22)19-16(23)9-1-3-10(18)4-2-9/h1-7,14H,8H2,(H,19,23)(H,21,22) |
InChI Key |
LHVDAMJHBYPGAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-1-(5-methylfuran-2-yl)-3-({4-[(4-nitrophenyl)sulfanyl]phenyl}amino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11084092.png)

![Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11084097.png)

![N-(2,4-dichlorophenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11084102.png)
![2-{3-nitro-5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B11084108.png)
![N-(2-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B11084112.png)
![5-amino-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11084127.png)
![ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11084132.png)
![(2Z)-N-(4-chlorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11084135.png)
![1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11084141.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine](/img/structure/B11084151.png)
![3-ethyl-7-hydroxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11084154.png)
![4,4-Diethyl-2-(5-methyl-furan-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B11084166.png)
